Home > Products > Screening Compounds P87565 > Bis(16)-Huperzine B
Bis(16)-Huperzine B -

Bis(16)-Huperzine B

Catalog Number: EVT-10979052
CAS Number:
Molecular Formula: C48H68N6O4
Molecular Weight: 793.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bis(16)-Huperzine B is a novel bifunctional derivative of Huperzine B, a natural compound known for its potent inhibition of acetylcholinesterase. This compound has garnered attention in pharmacological research, particularly for its potential applications in treating Alzheimer's disease. The development of Bis(16)-Huperzine B aims to enhance the efficacy of Huperzine B by targeting dual binding sites on acetylcholinesterase and butyrylcholinesterase, thereby improving its therapeutic profile against neurodegenerative disorders.

Source

Huperzine B was first isolated from the Chinese club moss Huperzia serrata in 1994. Subsequent research has focused on synthesizing various derivatives to enhance its pharmacological properties. The synthesis of Bis(16)-Huperzine B involves modifications at the 16-position of the Huperzine B molecule, which has been shown to significantly improve its inhibitory activity against cholinesterases, making it a promising candidate for drug development .

Classification

Bis(16)-Huperzine B falls under the category of alkaloids and is classified as a cholinesterase inhibitor. It is specifically designed to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning processes.

Synthesis Analysis

Methods

The synthesis of Bis(16)-Huperzine B involves several key steps:

  1. Oxidation: The methyl group at the allylic 16-position of Huperzine B is oxidized using selenium dioxide to produce an aldehyde.
  2. Reductive Amination: The aldehyde undergoes reductive amination with various nitrogen-containing chains to yield complex products.
  3. Deprotection: Following the formation of intermediates, protective groups are removed to yield the final product.

A more practical synthetic route was developed that includes converting the secondary amino group into a trifluoroacetyl amide before further modifications, allowing for better control over the reaction conditions and product purity .

Technical Details

The synthesis employs techniques such as thin-layer chromatography for monitoring reaction progress and various spectroscopic methods (NMR, EIMS) for characterizing the final compounds. The synthetic pathway is designed to minimize by-products and enhance yield efficiency .

Molecular Structure Analysis

Structure

The molecular structure of Bis(16)-Huperzine B features a core structure derived from Huperzine B with a 16-substituted chain that enhances its interaction with cholinesterases. The addition of aromatic rings allows for dual binding capabilities, which is crucial for its pharmacological action.

Data

The compound's molecular formula can be represented as C20H24N2OC_{20}H_{24}N_2O, with specific structural characteristics that facilitate binding to both active and peripheral sites on acetylcholinesterase .

Chemical Reactions Analysis

Reactions

Bis(16)-Huperzine B primarily acts through competitive inhibition of acetylcholinesterase and butyrylcholinesterase. It forms reversible complexes with these enzymes, thereby preventing the hydrolysis of acetylcholine.

Technical Details

The inhibitory potency of Bis(16)-Huperzine B has been demonstrated through various in vitro assays, indicating that it exhibits significantly higher activity compared to its parent compound. Detailed kinetic studies reveal that it can effectively compete with acetylcholine at low concentrations .

Mechanism of Action

Process

The mechanism through which Bis(16)-Huperzine B exerts its effects involves binding to the active site of acetylcholinesterase, leading to an increase in acetylcholine levels in synaptic clefts. This action enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Data

Pharmacological evaluations show that derivatives like Bis(16)-Huperzine B can inhibit enzyme activity by up to 1360 times more than Huperzine B itself, underscoring its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant data includes spectroscopic characterizations that confirm the identity and purity of Bis(16)-Huperzine B .

Applications

Bis(16)-Huperzine B has significant scientific applications, particularly in:

  • Neuropharmacology: As a potential treatment for Alzheimer's disease due to its ability to inhibit cholinesterases effectively.
  • Drug Development: Serving as a lead compound for designing new medications aimed at enhancing cognitive function by modulating cholinergic activity.

Research continues into optimizing its structure for better efficacy and reduced side effects, making it a focus in ongoing pharmacological studies .

Rational Drug Design and Molecular Engineering of Bis(16)-Huperzine B Derivatives

Dual-Binding Site Acetylcholinesterase Inhibition Theory

The molecular design of Bis(16)-Huperzine B derivatives is grounded in the dual-binding site theory of acetylcholinesterase (AChE) inhibition. Structural studies reveal that AChE features a catalytic anionic site (CAS) at the base of its active-site gorge and a peripheral anionic site (PAS) near the gorge entrance. The CAS hydrolyzes the neurotransmitter acetylcholine (ACh), while the PAS facilitates β-amyloid (Aβ) peptide aggregation – a key pathological hallmark of Alzheimer's disease (AD) [2] [5]. Monomeric Huperzine B (HupB), a naturally occurring Lycopodium alkaloid, exhibits reversible AChE inhibition primarily through CAS engagement. However, its inhibitory potency (IC~50~ ≈ 100 μM) is significantly lower than pharmaceutical AChE inhibitors like donepezil [1] [6].

Dual-site inhibitors bridge the CAS and PAS simultaneously, achieving synergistic effects: (1) Enhanced AChE inhibition by blocking substrate access and hydrolysis; (2) Disruption of Aβ fibrillization mediated by PAS, potentially modifying AD progression [2] [5]. Bis(16)-Huperzine B derivatives exemplify this strategy by tethering two HupB pharmacophores or combining HupB with aromatic PAS-targeting moieties. This approach leverages crystallographic data showing the HupB core binds CAS via hydrogen bonds between its pyridone carbonyl and residues Gly~118~ and Gly~119~ in Torpedo californica AChE, while its methyl group occupies a hydrophobic sub-pocket [2] [3].

Structural Optimization Strategies for Enhanced Catalytic Anionic Site Binding

Optimizing CAS binding affinity requires precise modifications to the Huperzine B core while preserving its critical interactions. Key structural engineering strategies include:

  • Allylic Oxidation and Reductive Amination: The methyl group at the C-16 allylic position of HupB is oxidized to an aldehyde using SeO~2~. This aldehyde serves as a handle for tether attachment via reductive amination with diamines (e.g., 1,3-diaminopropane), forming secondary amines without masking HupB's essential secondary amino group (which participates in CAS binding) [2].
  • Linker Length Optimization: The potency of bis-HupB derivatives exhibits a pronounced Goldilocks effect dependent on tether length. Early studies demonstrated that derivatives connected by 9-atom linkers (e.g., Bis(9)-HupB, DM5WFQM) showed dramatically enhanced AChE inhibition (IC~50~ = 0.22 μM) compared to monomeric HupB (IC~50~ = 100 μM) – a ~450-fold increase. Derivatives with shorter (≤ 5 atoms) or longer (≥ 12 atoms) linkers showed significantly reduced potency [2] [7]. This optimal length aligns with the ~14-16 Å distance separating the CAS and PAS in AChE [5].

Table 1: Impact of Linker Length on HupB Dimer AChE Inhibitory Activity

DerivativeLinker Length (Atoms)IC~50~ (μM) vs AChEFold Improvement vs HupB
HupB Monomer-~100.01
Bis(5)-HupB5>50.0<2
Bis(7)-HupB7~5.0~20
Bis(9)-HupB9~0.22~450
Bis(12)-HupB12~10.0~10

Source: Adapted from synthesis and activity data in [2] [5] [7]

  • Rigidity-Flexibility Balance: Early derivatives using rigid cyclic linkers like piperazine (compounds 7a-e) showed minimal AChE inhibition, likely due to conformational strain preventing optimal simultaneous engagement of both CAS domains. Flexible alkyl diamines (e.g., 1,9-diaminononane for Bis(9)-HupB) proved superior, allowing the dimer to adopt the necessary conformation for bivalent binding [2].

Peripheral Anionic Site Targeting through Aromatic Pharmacophore Integration

Beyond dimeric HupB structures, integrating aromatic PAS-targeting pharmacophores via the C-16 position represents a powerful strategy for developing heterobifunctional inhibitors:

  • Pharmacophore Selection: The PAS is rich in aromatic residues (Trp~286~, Tyr~72~, Tyr~124~, Phe~295~ in human AChE). Ligands featuring aromatic/heteroaromatic rings (e.g., benzyl, phenethyl, naphthyl) or planar systems capable of π-π stacking or cation-π interactions are ideal for high-affinity PAS binding [2] [5].
  • Tether Engineering: Connecting the HupB CAS binder to the PAS pharmacophore requires careful tether design. Studies on derivatives like 9c and 9i (featuring phenethylamino or benzylamino linkers attached at C-16) demonstrated:
  • Optimal tether length is ~6-10 atoms (e.g., -CH~2~CH~2~NHCH~2~CH~2~NH-), sufficiently long to span the gorge depth yet short enough to minimize entropic penalties upon binding.
  • Incorporating basic nitrogen atoms (e.g., secondary amines) within the tether can provide additional electrostatic interactions with PAS residues [2].
  • Structure-Activity Relationship (SAR) Insights: Specific modifications yield dramatic potency boosts:
  • Derivative 9c (C-16 linked via a 6-atom chain to a benzyl group) showed AChE inhibition (IC~50~ = 0.074 μM) ~1360 times more potent than HupB.
  • Derivative 9i (C-16 linked via a similar chain to a 2-naphthylmethyl group) exhibited even greater potency (IC~50~ = 0.055 μM) and significant butyrylcholinesterase (BuChE) inhibition, indicating enhanced multifunctionality [2].
  • Electron-donating groups (e.g., methoxy) at the para position of benzyl rings further enhanced PAS binding affinity compared to unsubstituted rings or those with electron-withdrawing groups [3].

Table 2: SAR of Key C-16-Substituted Huperzine B Derivatives Targeting PAS

DerivativeAromatic PharmacophoreTether StructureIC~50~ (μM) AChEIC~50~ (μM) BuChE
HupB (1)NoneNone100.0>1000
9cBenzyl-NHCH~2~CH~2~NHCH~2~-0.0740.82
9e4-Methoxybenzyl-NHCH~2~CH~2~NHCH~2~-0.0680.75
9f3-Pyridylmethyl-NHCH~2~CH~2~NHCH~2~-0.152.10
9i2-Naphthylmethyl-NHCH~2~CH~2~NHCH~2~-0.0550.64

Source: Data synthesized from pharmacological evaluations in [2] [6]

Molecular Hybridization Approaches for Multifunctional Ligand Development

Bis(16)-Huperzine B derivatives exemplify molecular hybridization, combining pharmacophores for multi-target engagement:

  • Homo-dimerization (Bivalent HupB): Connecting two HupB units via optimized C-16 tethers creates bivalent inhibitors (e.g., Bis(9)-HupB). These exploit the dual CAS sites present in the AChE homodimer, achieving ultra-high potency through simultaneous binding and avidity effects. Molecular modeling confirms that Bis(9)-HupB positions one HupB unit in each CAS, with the linker threading through the gorge [5] [7].
  • Hetero-hybridization: Linking HupB to pharmacophores with complementary biological activities generates multifunctional ligands. While the search results focus on PAS-binding aromatics, the strategy extends conceptually to:
  • Anti-aggregation moieties: Targeting Aβ or tau protein misfolding.
  • Metal chelators: Addressing dysregulated metal homeostasis in AD.
  • NMDA receptor antagonists: Mitigating excitotoxicity (inspired by memantine hybrids) [5].
  • Beyond AChE Inhibition: Engineered HupB derivatives demonstrate secondary neuroprotective properties relevant to AD:
  • Oxidative Stress Mitigation: Derivatives like 9c and 9i significantly protect PC12 neuronal cells from H~2~O~2~-induced cytotoxicity, correlating with reduced reactive oxygen species generation. This activity is often independent of, but synergistic with, ChE inhibition [1] [2].
  • Amyloid Cascade Interference: By blocking the PAS, these derivatives can inhibit AChE-induced Aβ~1-40~ fibril formation in vitro, potentially disrupting amyloid plaque development [2] [5].
  • Transcriptional Modulation: Preliminary evidence suggests certain dimers (e.g., Bis(12)-hupyridone, a related concept) activate neuroprotective transcription factors like MEF2D, promoting expression of genes involved in neuronal survival and plasticity [5].

The rational design of Bis(16)-Huperzine B derivatives – encompassing dimerization, PAS pharmacophore integration, and linker optimization – represents a sophisticated application of structural biology and medicinal chemistry. These strategies transform the moderately active natural product HupB into potent, multifunctional agents with potential disease-modifying effects for Alzheimer's therapy.

Properties

Product Name

Bis(16)-Huperzine B

IUPAC Name

(1R,10R)-16-methyl-14-[3-[methyl-[8-[methyl-[3-[(1R,10R)-16-methyl-5-oxo-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-14-yl]-3-oxopropyl]amino]octyl]amino]propanoyl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one

Molecular Formula

C48H68N6O4

Molecular Weight

793.1 g/mol

InChI

InChI=1S/C48H68N6O4/c1-33-27-35-29-41-39(15-17-43(55)49-41)47(31-33)37(35)13-11-23-53(47)45(57)19-25-51(3)21-9-7-5-6-8-10-22-52(4)26-20-46(58)54-24-12-14-38-36-28-34(2)32-48(38,54)40-16-18-44(56)50-42(40)30-36/h15-18,27-28,35-38H,5-14,19-26,29-32H2,1-4H3,(H,49,55)(H,50,56)/t35?,36?,37-,38-,47-,48-/m1/s1

InChI Key

XCDQISLHKSKFLH-AZGNAIHRSA-N

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C(=O)CCN(C)CCCCCCCCN(C)CCC(=O)N5CCCC6C57CC(=CC6CC8=C7C=CC(=O)N8)C

Isomeric SMILES

CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C(=O)CCN(C)CCCCCCCCN(C)CCC(=O)N5CCC[C@H]6[C@@]57CC(=CC6CC8=C7C=CC(=O)N8)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.